molecular formula C16H20Cl2FN7 B5768044 3-N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride

3-N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride

Cat. No.: B5768044
M. Wt: 400.3 g/mol
InChI Key: CUDCZZSUQBBPRK-IZIWWREUSA-N
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Description

3-N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride is a complex organic compound that features a combination of fluorophenyl, dimethylpyrrol, and triazole groups

Preparation Methods

The synthesis of 3-N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step involves the incorporation of the fluorophenyl group into the pyrrole ring, often through a substitution reaction.

    Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving nitrogen-containing precursors.

    Final Assembly and Purification: The final compound is assembled by linking the pyrrole and triazole rings through a methylene bridge, followed by purification steps to obtain the dihydrochloride salt.

Chemical Reactions Analysis

3-N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.

    Cyclization: The triazole ring can participate in cyclization reactions, forming more complex structures.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Pharmacology: Research focuses on its potential therapeutic effects and mechanisms of action in various disease models.

Mechanism of Action

The mechanism of action of 3-N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include other fluorophenyl and triazole derivatives. For example:

The uniqueness of 3-N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN7.2ClH/c1-10-8-13(9-19-21-16-22-20-12(3)24(16)18)11(2)23(10)15-6-4-14(17)5-7-15;;/h4-9H,18H2,1-3H3,(H,21,22);2*1H/b19-9+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDCZZSUQBBPRK-IZIWWREUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC3=NN=C(N3N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=N/NC3=NN=C(N3N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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